4-Methylglutamic acid

Description

2S,4R-4-Methylglutamate is a natural product found in Lathyrus japonicus with data available.

Structure

3D Structure

Properties

IUPAC Name |

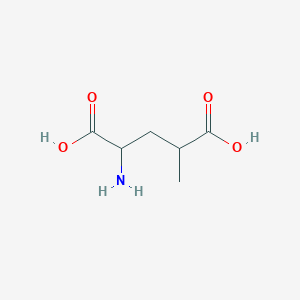

(2S,4R)-2-amino-4-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKRAOXTGDJWNI-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901300044 | |

| Record name | rel-(4S)-4-Methyl-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77842-39-8, 14561-55-8, 31137-74-3 | |

| Record name | rel-(4S)-4-Methyl-D-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77842-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-L-glutamic acid, (4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031137743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-DL-glutamic acid, erythro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077842398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(4S)-4-Methyl-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-L-Glutamic acid, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ76GL74VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-methyl-DL-Glutamic acid, erythro- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B8Q87JVZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Methylglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylglutamic acid, a derivative of the excitatory neurotransmitter glutamic acid, exists as four distinct stereoisomers, each with unique chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties of these isomers, with a particular focus on the potent kainate receptor agonist, (2S,4R)-4-Methylglutamic acid. This document consolidates key physicochemical data, details experimental protocols for synthesis and analysis, and visualizes relevant biological pathways and structural relationships to serve as a vital resource for researchers in neuroscience and drug development.

Introduction

This compound is a non-proteinogenic amino acid that has garnered significant interest in the field of neuroscience due to the distinct pharmacological profiles of its stereoisomers. The addition of a methyl group to the glutamate backbone at the 4-position introduces a second chiral center, giving rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). Among these, (2S,4R)-4-Methylglutamic acid has been identified as a highly potent and selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors.[1] This selectivity makes it an invaluable tool for probing the physiological and pathological roles of kainate receptors. This guide aims to provide a detailed repository of the chemical properties, synthesis, and analysis of this compound stereoisomers.

Chemical and Physical Properties

The physicochemical properties of the this compound stereoisomers are crucial for their handling, formulation, and biological activity. The following tables summarize the key quantitative data available for these compounds.

| Property | (2S,4R)-4-Methylglutamic Acid | (2R,4S)-4-Methylglutamic Acid | (2S,4S)-4-Methylglutamic Acid | (2R,4R)-4-Methylglutamic Acid |

| Molecular Formula | C₆H₁₁NO₄[2] | C₆H₁₁NO₄ | C₆H₁₁NO₄ | C₆H₁₁NO₄ |

| Molecular Weight | 161.16 g/mol [2] | 161.16 g/mol | 161.16 g/mol | 161.16 g/mol |

| CAS Number | 31137-74-3[1] | 97550-64-6 | 6141-27-1[3] | 97550-63-5[4] |

| Melting Point | 178 °C[5] | No data available | 150-153 °C | No data available |

| pKa (Predicted) | 2.34 ± 0.21[5] | No data available | No data available | No data available |

| Solubility in Water | >10 mg/mL[5] | No data available | Soluble | No data available |

| Appearance | White solid[1] | No data available | White to Off-White Solid | No data available |

Note: Data for (2R,4S), (2S,4S), and (2R,4R) isomers are limited in publicly available literature.

Stereoisomers of this compound

The relationship between the four stereoisomers of this compound is depicted below. The (2S,4R) and (2R,4S) isomers are enantiomers of each other, as are the (2S,4S) and (2R,4R) isomers. The relationship between any other pair is diastereomeric.

Experimental Protocols

Synthesis of this compound Stereoisomers

The stereoselective synthesis of the four isomers of this compound is a significant challenge. Several strategies have been developed, often employing chiral starting materials or catalysts. A common precursor for the synthesis of these isomers is pyroglutamic acid.[6][7][8][9]

General Workflow for Stereoselective Synthesis:

Detailed Protocol for (2S,4R)-4-Methylglutamic Acid (Conceptual Outline):

-

Starting Material: L-pyroglutamic acid.

-

Step 1: Protection: The carboxylic acid and amine functionalities of L-pyroglutamic acid are protected. For example, the acid can be converted to a methyl or ethyl ester, and the amine can be protected with a Boc or Cbz group.

-

Step 2: Stereoselective Michael Addition: The protected pyroglutamate is then subjected to a stereoselective Michael addition with a methyl-containing nucleophile. The choice of chiral auxiliary or catalyst is critical to control the stereochemistry at the C4 position.

-

Step 3: Ring Opening: The pyroglutamate ring is opened via hydrolysis, typically under basic conditions, to yield the linear glutamic acid derivative.

-

Step 4: Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid treatment for Boc group, hydrogenolysis for Cbz and ester groups) to yield the final (2S,4R)-4-Methylglutamic acid.

-

Purification: Purification is typically achieved by ion-exchange chromatography or recrystallization. Chiral HPLC can be used to confirm the enantiomeric and diastereomeric purity.[10][11][12][13][14]

Analytical Methods

NMR spectroscopy is a powerful tool for the structural elucidation of this compound isomers.[15][16][17][18]

Sample Preparation:

-

Dissolve 5-10 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).[19][20][21]

-

If the sample is not readily soluble, gentle warming or sonication may be applied.

-

Filter the solution to remove any particulate matter.[21]

-

Transfer the clear solution to a 5 mm NMR tube.

¹H and ¹³C NMR Experimental Parameters (General):

-

Spectrometer: 400 MHz or higher field strength.[8]

-

Solvent: D₂O or DMSO-d₆.

-

Reference: Internal standard such as DSS or TSP for D₂O, or the residual solvent peak for DMSO-d₆.

-

Temperature: Room temperature.

-

¹H NMR: Standard pulse sequence, spectral width of ~12 ppm, sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled pulse sequence, spectral width of ~200 ppm, a larger number of scans will be required compared to ¹H NMR.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common ionization technique for amino acids.[22][23][24][25][26]

Sample Preparation:

-

Prepare a dilute solution of the this compound isomer (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

LC-MS Protocol (General):

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is commonly used for amino acid analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from low to high organic content is used to elute the analyte.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive electrospray ionization (+ESI).

-

Analysis Mode: Full scan to determine the parent ion mass (m/z 162.07 for [M+H]⁺) and tandem MS (MS/MS) to obtain fragmentation patterns. Common fragments for amino acids include the loss of water and the carboxyl group.[24]

-

Biological Activity and Signaling Pathway

(2S,4R)-4-Methylglutamic acid is a potent and selective agonist of kainate receptors.[1] Kainate receptors are ionotropic glutamate receptors that are involved in both excitatory and inhibitory neurotransmission.[27] They can signal through both ionotropic (direct ion channel gating) and metabotropic (G-protein coupled) pathways.[28][29]

Kainate Receptor Signaling Pathway:

Activation of the ionotropic pathway leads to the opening of the receptor's ion channel, resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺, leading to membrane depolarization.[27] The metabotropic signaling of kainate receptors is less well understood but is known to involve G-protein activation and downstream signaling cascades, such as the activation of phospholipase C (PLC).[5][29][30]

Conclusion

This compound and its stereoisomers represent a fascinating class of molecules with significant implications for neuroscience research. The high potency and selectivity of (2S,4R)-4-Methylglutamic acid for kainate receptors make it an indispensable pharmacological tool. This guide has provided a consolidated resource of the chemical properties, synthetic strategies, and analytical methods for this compound, which should aid researchers in their efforts to further elucidate the roles of kainate receptors in health and disease and to develop novel therapeutic agents targeting this important receptor system. Further research is warranted to fully characterize the properties and activities of the other stereoisomers.

References

- 1. (2S,4R)-4-METHYLGLUTAMIC ACID | 31137-74-3 [chemicalbook.com]

- 2. 2S,4R-4-Methylglutamate | C6H11NO4 | CID 95883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S,4S)-4-METHYLGLUTAMIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Ionotropic and metabotropic kainate receptor signalling regulates Cl− homeostasis and GABAergic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. shokubai.org [shokubai.org]

- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]

- 14. lcms.cz [lcms.cz]

- 15. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. hmdb.ca [hmdb.ca]

- 18. hmdb.ca [hmdb.ca]

- 19. organomation.com [organomation.com]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 22. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. What Is Fragmentation Analysis in Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 24. Amino acids [medizin.uni-muenster.de]

- 25. researchgate.net [researchgate.net]

- 26. application.wiley-vch.de [application.wiley-vch.de]

- 27. Kainate receptor - Wikipedia [en.wikipedia.org]

- 28. Neurotransmitter Action: Ionotropic Receptors – Introduction to Neurobiology [pressbooks.uiowa.edu]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

4-Methylglutamic acid structure and stereoisomers

An In-depth Technical Guide to 4-Methylglutamic Acid: Structure, Stereoisomers, and Analysis

Abstract

This compound is a derivative of the excitatory neurotransmitter glutamic acid, notable for its stereoisomeric complexity and its utility as a selective ligand for glutamate receptors, particularly kainate receptors. This document provides a comprehensive technical overview of the structure of this compound, a detailed examination of its four stereoisomers, a summary of their physicochemical properties, and detailed experimental protocols for their synthesis, separation, and characterization. This guide is intended for researchers, scientists, and professionals in the fields of neuropharmacology, medicinal chemistry, and drug development.

Molecular Structure and Stereoisomerism

This compound is an amino dicarboxylic acid with the molecular formula C₆H₁₁NO₄.[1][2] Its structure is based on the glutamic acid scaffold, with an additional methyl group at the C4 position.[1] This substitution introduces a second chiral center into the molecule, in addition to the inherent chirality at the α-carbon (C2). Consequently, this compound can exist as four distinct stereoisomers, which can be grouped into two pairs of enantiomers.

The four stereoisomers are:

-

(2S,4S)-4-Methylglutamic acid

-

(2R,4R)-4-Methylglutamic acid

-

(2S,4R)-4-Methylglutamic acid

-

(2R,4S)-4-Methylglutamic acid

The (2S,4S) and (2R,4R) isomers are enantiomers of each other. Similarly, the (2S,4R) and (2R,4S) isomers form another enantiomeric pair. The relationship between a member of one pair and a member of the other pair is diastereomeric. For instance, (2S,4S) and (2S,4R) are diastereomers. The biological activity of these isomers can vary significantly, with the (2S,4R) isomer being a particularly potent and selective agonist for kainate receptors.

Physicochemical and Spectroscopic Data

The distinct stereochemistry of each isomer influences its physical and chemical properties. While comprehensive data for all isomers is not always available in a single source, the following table summarizes key quantitative information gathered from various databases and publications.

| Property | (2S,4S) | (2R,4R) | (2S,4R) | (2R,4S) |

| Molecular Weight | 161.16 g/mol [2] | 161.16 g/mol | 161.16 g/mol [2] | 161.16 g/mol |

| IUPAC Name | (2S,4S)-2-amino-4-methylpentanedioic acid | (2R,4R)-2-amino-4-methylpentanedioic acid | (2S,4R)-2-amino-4-methylpentanedioic acid[2] | (2R,4S)-2-amino-4-methylpentanedioic acid |

| CAS Number | 31137-73-2 | 14561-56-9 | 31137-74-3 | 77842-38-7 |

| Optical Rotation [α]D | Not Available | Not Available | -16.0° (c=0.43, MeOH)[3] | Not Available |

| Biological Activity | Kainate Receptor Agonist | Not well characterized | Potent, selective Kainate Receptor Agonist | Not well characterized |

Note: Data availability is limited for some isomers. Molecular weight is consistent across all stereoisomers.

Experimental Protocols

The synthesis and separation of individual stereoisomers are crucial for pharmacological studies. Below are detailed methodologies for synthesis, chiral separation, and characterization.

Synthesis of Stereoisomers

The synthesis of the four stereoisomers of this compound can be achieved through stereoselective routes starting from chiral precursors. For example, the (2S,4S) and (2R,4R) isomers can be synthesized from protected L- and D-glutamate derivatives, respectively, while the (2S,4R) and (2R,4S) isomers can be prepared from protected (S)- and (R)-pyroglutamates.[4]

Example Protocol: Synthesis of (2S,4S) and (2R,4R) isomers from Glutamate[4]

-

Protection: L-glutamic acid or D-glutamic acid is first protected to form a di-tert-butyl (N-tert-butoxycarbonyl)-glutamate derivative. This protects the amine and carboxylic acid groups.

-

Alkylation: The protected glutamate is treated with a strong base (e.g., lithium diisopropylamide, LDA) at a low temperature (e.g., -78 °C) to form an enolate. This is followed by alkylation with an appropriate electrophile (e.g., methyl iodide) to introduce the methyl group at the C4 position. The stereoselectivity of this step is critical.

-

Deprotection: The protecting groups (Boc and tert-butyl esters) are removed using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final this compound stereoisomer.

-

Purification: The final product is purified, typically by ion-exchange chromatography or recrystallization.

Chiral Separation and Analysis

Due to the challenges in achieving perfect stereoselectivity in synthesis, a mixture of diastereomers is often produced. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating all four stereoisomers.

Protocol: Chiral HPLC for Separation of Four FSPG Stereoisomers (Analogous to this compound)[3][4]

-

Column: A chiral stationary phase is required. A Chirex 3126 column (30 x 4.6 mm, 5 µm) has been shown to be effective.[3][4]

-

Mobile Phase: A mixture of an organic solvent and an aqueous solution of a chiral selector is used. A typical mobile phase is a gradient of acetonitrile (MeCN) in an aqueous copper (II) sulfate (CuSO₄) solution (e.g., 2 mM).

-

Flow Rate: A standard flow rate, for example, 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs, typically around 210-220 nm.[4]

-

Elution Order: With this type of system, the four isomers can be resolved into distinct peaks, allowing for their individual quantification and collection. The specific elution order depends on the exact conditions but has been reported as (2R,4S), (2S,4S), (2R,4R), and (2S,4R).[3][4]

Structural Characterization

Once isolated, the structure and stereochemistry of each isomer must be confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and connectivity.[1] The chemical shifts and coupling constants can provide clues about the relative stereochemistry (i.e., distinguishing erythro from threo isomers). Spectroscopic data for analogous compounds can be found in the literature.[3][5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the compound.[1]

-

X-ray Crystallography: This is the most definitive method for determining the three-dimensional atomic structure and the absolute stereochemistry of a molecule in the solid state.[6][7] The process involves growing a high-quality single crystal of the compound and analyzing the diffraction pattern of X-rays passed through it.[6][7] This provides unambiguous proof of the spatial arrangement of atoms.

Conclusion

This compound is a valuable chemical tool for neuroscience research, primarily due to the distinct pharmacological profiles of its four stereoisomers. The ability to synthesize, separate, and characterize these isomers is essential for developing selective probes for glutamate receptor subtypes and for potential therapeutic applications. The protocols and data presented in this guide offer a technical foundation for researchers working with this complex and important molecule. The use of stereoselective synthesis combined with robust analytical techniques like chiral HPLC is paramount to obtaining stereochemically pure isomers for rigorous scientific investigation.

References

- 1. This compound | C6H11NO4 | CID 5365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2S,4R-4-Methylglutamate | C6H11NO4 | CID 95883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use | PLOS One [journals.plos.org]

- 5. journals.plos.org [journals.plos.org]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 4-Methylglutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylglutamic acid, a derivative of the ubiquitous neurotransmitter glutamic acid, has emerged as a significant molecule in neuroscience research. This technical guide provides a comprehensive overview of its biological roles, focusing on its interactions with key proteins in the central nervous system. This document details its function as a potent and selective agonist for kainate receptors and its inhibitory activity on excitatory amino acid transporters (EAATs). Included are quantitative data on its binding affinities, detailed experimental protocols for its study, and diagrams of relevant biological pathways to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Introduction

This compound is a naturally occurring amino acid found in certain plants, such as Lathyrus japonicus, and is also involved in the metabolism of some microorganisms.[1] Its structural similarity to L-glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system, has led to investigations into its pharmacological properties. The stereoisomer (2S,4R)-4-methylglutamic acid, also known as SYM 2081, has been identified as a particularly potent and selective ligand for kainate receptors, a subtype of ionotropic glutamate receptors.[2] Furthermore, it exhibits inhibitory effects on excitatory amino acid transporters (EAATs), which are crucial for maintaining glutamate homeostasis. This dual activity makes this compound a valuable tool for dissecting the complex roles of glutamatergic signaling in health and disease.

Biochemical Properties and Interactions

The biological effects of this compound are primarily mediated through its interactions with kainate receptors and excitatory amino acid transporters.

Interaction with Kainate Receptors

(2S,4R)-4-methylglutamic acid (SYM 2081) is a high-affinity agonist for kainate receptors.[2] Its potency is comparable to that of the endogenous ligand, kainic acid.[2]

Table 1: Binding Affinities of (2S,4R)-4-Methylglutamic Acid for Kainate Receptors

| Receptor Type | Preparation | Assay | Parameter | Value | Reference |

| Kainate Receptor | Rat Forebrain (wild-type) | [³H]kainic acid binding inhibition | IC₅₀ | ~32 nM | [1][2] |

| GluK2 (formerly GluR6) | Recombinant (HEK 293 cells) | [³H]kainic acid binding inhibition | IC₅₀ | ~19 nM | [1][2] |

| Kainate Receptor | Rabbit whole-brain membranes | [³H]-(2S,4R)-4-methylglutamate binding | K_d1 | 3.67 ± 0.50 nM | [3] |

| Kainate Receptor | Rabbit whole-brain membranes | [³H]-(2S,4R)-4-methylglutamate binding | B_max1 | 0.54 ± 0.03 pmol/mg protein | [3] |

| Kainate Receptor | Rabbit whole-brain membranes | [³H]-(2S,4R)-4-methylglutamate binding | K_d2 | 281.66 ± 12.33 nM | [3] |

| Kainate Receptor | Rabbit whole-brain membranes | [³H]-(2S,4R)-4-methylglutamate binding | B_max2 | 1.77 ± 0.09 pmol/mg protein | [3] |

Selectivity for Kainate Receptors

(2S,4R)-4-methylglutamic acid demonstrates significant selectivity for kainate receptors over other ionotropic glutamate receptors, namely AMPA and NMDA receptors.

Table 2: Selectivity Profile of (2S,4R)-4-Methylglutamic Acid

| Receptor Type | Preparation | Assay | Potency relative to Kainate Receptors | Reference |

| AMPA Receptor | Rat Forebrain (wild-type) | Radioligand binding inhibition | ~800-fold less potent | [1][2] |

| NMDA Receptor | Rat Forebrain (wild-type) | Radioligand binding inhibition | ~200-fold less potent | [1][2] |

Interaction with Excitatory Amino Acid Transporters (EAATs)

This compound also interacts with excitatory amino acid transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. It acts as a competitive substrate for EAAT1 and a low-affinity binder and inhibitor of EAAT1 and EAAT2.[4]

Table 3: Interaction of (2S,4R)-4-Methylglutamic Acid with EAATs

| Transporter | Interaction Type | Parameter | Value | Reference |

| EAAT1 | Competitive Substrate | K_m | 54 µM | [4] |

| EAAT1 & EAAT2 | Low-affinity binding | K_d | ~6.0 µM | [4] |

Note: A specific IC₅₀ value for the inhibition of EAAT2 by (2S,4R)-4-methylglutamic acid is not consistently reported in the literature, though it is characterized as a poorly transportable inhibitor.

Biological Pathways

Biosynthesis

In plants such as peanuts, this compound is synthesized from the branched-chain amino acid leucine. While the exact enzymatic cascade in plants is not fully elucidated, a plausible pathway can be inferred from the known leucine biosynthesis pathway.

In some microorganisms, this compound is an intermediate in methane metabolism, produced from methylamine and glutamic acid by the enzyme methylamine-glutamate N-methyltransferase.

Signaling Pathway

As a kainate receptor agonist, (2S,4R)-4-methylglutamic acid activates these ionotropic receptors, leading to the influx of cations such as Na⁺ and Ca²⁺, which in turn modulates neuronal excitability. Kainate receptors can also signal through metabotropic pathways involving G-proteins.[5]

Experimental Protocols

Radioligand Binding Assay for Kainate Receptors

This protocol is adapted from standard methods for competitive radioligand binding assays.

Objective: To determine the binding affinity (Kᵢ) of this compound for kainate receptors.

Materials:

-

Synaptic membrane preparation from a brain region rich in kainate receptors (e.g., hippocampus or cortex) or cells expressing recombinant kainate receptors.

-

[³H]-(2S,4R)-4-methylglutamic acid or [³H]kainic acid (Radioligand).

-

Unlabeled (2S,4R)-4-methylglutamic acid (competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in binding buffer to a final protein concentration of 0.1-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand (at a concentration close to its K_d), and binding buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled kainic acid (e.g., 100 µM).

-

Competition: Membrane preparation, radioligand, and varying concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the competitor (this compound).

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Glutamate Uptake Assay for EAAT Inhibition

This protocol is a general guide for measuring the inhibition of glutamate uptake by EAATs.

Objective: To determine the IC₅₀ of this compound for the inhibition of EAAT2.

Materials:

-

HEK 293 cells stably expressing human EAAT2.

-

[³H]-L-glutamic acid or [³H]-D-aspartate (as a non-metabolizable substrate).

-

Unlabeled this compound.

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution).

-

Lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Cell Culture: Plate EAAT2-expressing HEK 293 cells in 24-well plates and grow to confluency.

-

Assay Initiation: Wash the cells with uptake buffer. Pre-incubate the cells for a short period (e.g., 10 minutes) with varying concentrations of this compound or vehicle.

-

Uptake: Add the radiolabeled substrate ([³H]-glutamate or [³H]-aspartate) to each well and incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

-

Lysis and Counting: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity.

-

Data Analysis:

-

Normalize the radioactivity counts to the protein concentration in each well.

-

Plot the percentage of uptake inhibition against the log concentration of this compound.

-

Determine the IC₅₀ value using non-linear regression.

-

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in tissues.

Objective: To measure the concentration of this compound in a biological sample.

Materials:

-

Biological tissue (e.g., plant leaves, brain tissue).

-

Internal standard (e.g., deuterated this compound).

-

Extraction solvent (e.g., 80% methanol).

-

Homogenizer.

-

Centrifuge.

-

LC-MS/MS system.

Procedure:

-

Sample Preparation:

-

Accurately weigh the tissue sample.

-

Add a known amount of the internal standard.

-

Homogenize the tissue in the extraction solvent.

-

Centrifuge to pellet debris and collect the supernatant.

-

Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate this compound from other matrix components using a suitable chromatography column and mobile phase gradient.

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

-

Determine the concentration of this compound in the sample by comparing its peak area ratio to the standard curve.

-

Conclusion

This compound, particularly the (2S,4R)-isomer, is a valuable pharmacological tool for investigating the roles of kainate receptors and excitatory amino acid transporters in the central nervous system. Its high affinity and selectivity for kainate receptors make it an excellent probe for studying the physiological and pathological functions of this receptor subtype. Its inhibitory action on EAATs further highlights the intricate regulation of glutamate homeostasis. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and executing experiments to further elucidate the biological significance of this compound and to explore its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders. Further research is warranted to determine its precise physiological concentrations and to fully characterize its inhibitory profile against all EAAT subtypes.

References

- 1. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kainate receptor - Wikipedia [en.wikipedia.org]

- 4. Glutamate (excitatory amino acid) transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylglutamic Acid: A Technical Guide for Researchers

Introduction

4-Methylglutamic acid is a derivative of the excitatory neurotransmitter glutamic acid.[1] As a glutamate analog, it has been instrumental in the study of glutamate receptors and transporters, demonstrating a range of activities that are highly dependent on its stereochemistry.[2][3] This technical guide provides a comprehensive overview of this compound, including its synthesis, biochemical properties, and the experimental protocols used to investigate its function. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced roles of glutamate derivatives in neuroscience and pharmacology.

Biochemical Profile and Receptor Interactions

The biological activity of this compound is critically dependent on its stereoisomerism. The four stereoisomers—(2S,4R), (2S,4S), (2R,4S), and (2R,4R)—exhibit distinct affinities and selectivities for various glutamate receptor subtypes.

The (2S,4R) stereoisomer of this compound is a particularly potent and selective agonist for kainate receptors.[4] It displays a high affinity for this receptor subtype, with an IC50 value of 35 nM for the inhibition of [3H]-kainate binding.[4] Its selectivity for kainate receptors over AMPA and NMDA receptors is significant, showing almost 3,000-fold and 200-fold selectivity, respectively.[4] At higher concentrations, this isomer also acts as an inhibitor of the excitatory amino acid transporter EAAT2.[4][5]

The (2S,4S) isomer, in contrast, shows selectivity for metabotropic glutamate receptors (mGluRs), specifically subtypes mGluR1α and mGluR2.[3][6] The distinct pharmacological profiles of these isomers underscore the precise structural requirements for ligand recognition at different glutamate receptors.[3]

Table 1: Receptor Binding Affinities of this compound Stereoisomers

| Stereoisomer | Receptor Subtype | Affinity (IC50) | Notes | Reference |

| (2S,4R)-4-Methylglutamic acid | Kainate | 35 nM | Potent and highly selective agonist. | [4] |

| (2S,4R)-4-Methylglutamic acid | AMPA | ~105 µM | ~3,000-fold lower affinity than for kainate receptors. | [4] |

| (2S,4R)-4-Methylglutamic acid | NMDA | ~7 µM | ~200-fold lower affinity than for kainate receptors. | [4] |

| (2S,4S)-Methylglutamic acid | mGluR1α | - | Selective agonist. | [3][6] |

| (2S,4S)-Methylglutamic acid | mGluR2 | - | Selective agonist. | [3][6] |

Synthesis of this compound Stereoisomers

The synthesis of the different stereoisomers of this compound can be achieved through various stereoselective routes. A common strategy for synthesizing the (2S,4S) and (2R,4R) isomers starts from protected L- and D-glutamate derivatives, respectively. The (2S,4R) and (2R,4S) isomers can be prepared from protected (S)- and (R)-pyroglutamates.[7]

General Workflow for Synthesis

Caption: General workflow for the synthesis of this compound stereoisomers.

Experimental Protocols

Protocol 1: Synthesis of (2S,4R)-4-Methylglutamic Acid

This protocol is a representative example for the synthesis of a specific stereoisomer. Modifications may be required based on the desired stereochemistry.

Materials:

-

Protected (S)-pyroglutamate derivative

-

Methylating agent (e.g., methyl iodide)

-

Strong base (e.g., lithium diisopropylamide)

-

Solvents (e.g., THF, diethyl ether)

-

Reagents for deprotection (e.g., HCl, TFA)

-

Chromatography supplies for purification

Procedure:

-

Protection: Protect the amino and carboxyl groups of (S)-pyroglutamic acid if not already protected.

-

Enolate Formation: Dissolve the protected pyroglutamate in an anhydrous aprotic solvent (e.g., THF) and cool to -78°C. Add a strong, non-nucleophilic base (e.g., LDA) dropwise to form the enolate.

-

Methylation: Add the methylating agent (e.g., methyl iodide) to the reaction mixture and allow it to react, maintaining the low temperature. The methyl group will be introduced at the C4 position. The stereoselectivity of this step is crucial and depends on the protecting groups and reaction conditions.

-

Quenching and Workup: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO4).

-

Deprotection: Remove the protecting groups using appropriate conditions (e.g., acidic hydrolysis with HCl or treatment with trifluoroacetic acid).

-

Purification: Purify the final product using techniques such as ion-exchange chromatography or crystallization to obtain the desired (2S,4R)-4-methylglutamic acid.[7]

Protocol 2: Receptor Binding Assay

This protocol outlines a general procedure to determine the binding affinity of this compound stereoisomers to glutamate receptors.

Materials:

-

Cell membranes expressing the glutamate receptor of interest

-

Radiolabeled ligand (e.g., [3H]-kainate)

-

This compound stereoisomers (as cold ligands)

-

Assay buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines known to express the target glutamate receptor.

-

Assay Setup: In a microtiter plate, add the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled this compound stereoisomer.

-

Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound ligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the this compound stereoisomer. Calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand.

Caption: Workflow for a competitive receptor binding assay.

Signaling Pathways

As an agonist at specific glutamate receptors, this compound can initiate downstream signaling cascades. For instance, activation of kainate receptors by (2S,4R)-4-methylglutamic acid can lead to the opening of ion channels, resulting in sodium influx and neuronal depolarization. Activation of metabotropic glutamate receptors by (2S,4S)-4-methylglutamic acid can trigger G-protein-mediated signaling pathways, leading to the modulation of intracellular second messengers like inositol trisphosphate (IP3) and cyclic AMP (cAMP).

Caption: Simplified signaling pathways initiated by this compound.

Conclusion

This compound is a valuable chemical tool for dissecting the pharmacology of the glutamate system. Its stereoisomers provide a means to selectively probe different glutamate receptor subtypes, thereby advancing our understanding of their physiological and pathophysiological roles. The synthetic and analytical protocols provided in this guide offer a starting point for researchers to explore the potential of this and other glutamate derivatives in neuroscience research and drug discovery.

References

- 1. This compound | C6H11NO4 | CID 5365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular pharmacology of 4-substituted glutamic acid analogues at ionotropic and metabotropic excitatory amino acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2S,4R)-4-METHYLGLUTAMIC ACID | 31137-74-3 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. (2S,4S)-Methylglutamic acid | Tocris Bioscience [tocris.com]

- 7. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use | PLOS One [journals.plos.org]

Natural Sources of 4-Methylglutamic Acid: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the natural sources of 4-methylglutamic acid, a non-proteinogenic amino acid with significant pharmacological activity. The document details its presence in various organisms, presents available quantitative data, outlines detailed experimental protocols for its extraction and analysis, and illustrates its key metabolic and signaling pathways.

Natural Occurrence of this compound

This compound and its derivatives have been identified in a limited number of plant species. The primary documented natural sources include:

-

Germinating Peanut Seedlings (Arachis hypogaea): Emerging seedlings of the peanut plant are a notable source of this compound and its related compound, 4-methyleneglutamic acid. During germination, there is an accumulation of these compounds, with 4-methyleneglutamic acid appearing slightly before this compound. While 4-methyleneglutamic acid is found in the leaves and stems of mature plants in variable amounts, its concentration remains relatively low in seedlings.

-

Lathyrus japonicus (Sea Pea): The stereoisomer (2S,4R)-4-methylglutamate has been reported in this coastal plant.

-

Tamarind (Tamarindus indica): The Food Database (FooDB) lists tamarind as a potential source of methylglutamic acid, although primary research detailing its concentration and isolation from this source is not extensively available in the reviewed literature.

Quantitative Data

Quantitative data for this compound in its natural sources is not widely available. The following table summarizes the available information on the concentration of glutamic acid in relevant matrices, which can serve as a contextual reference.

| Plant Source | Analyte | Concentration | Tissue/Sample Type | Reference |

| Arachis hypogaea (Peanut Grass) | Glutamic Acid | 0.31 µg/mg | Grass | [1] |

| Tamarindus indica (Tamarind) | Protein | 1.9% - 3.1% | Pulp | |

| Tamarindus indica (Tamarind) | Protein | 17.51% | Seed | [2] |

Note: The protein content in tamarind pulp and seed suggests the presence of its constituent amino acids, including glutamic acid, but does not provide direct quantification of free this compound.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from plant matrices. These protocols are synthesized from established methods for amino acid analysis in plant tissues.

Extraction of Free Amino Acids from Peanut Seedlings

This protocol is adapted from methods for the analysis of free amino acids in peanuts.[3][4]

Materials:

-

Germinating peanut seedlings

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Methanol:Chloroform:Water (60:25:15, v/v/v) extraction solvent

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC or LC-MS grade solvents

Procedure:

-

Sample Collection and Preparation: Harvest fresh germinating peanut seedlings. Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

-

Extraction: Weigh approximately 1 gram of the powdered tissue into a centrifuge tube. Add 10 mL of the pre-chilled Methanol:Chloroform:Water extraction solvent.

-

Incubation: Vortex the mixture vigorously for 1 minute and then incubate at 4°C for 30 minutes with occasional shaking.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the free amino acids.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.

Isolation and Purification of this compound by Preparative HPLC

This protocol outlines a general procedure for the isolation of glutamic acid derivatives using preparative high-performance liquid chromatography, based on a method for isolating glutamic acid from foodstuffs.[5]

Materials:

-

Crude plant extract (from Protocol 3.1)

-

Activated carbon

-

Cation-exchange resin (e.g., Dowex 50W)

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Mobile phase solvents (e.g., water with 0.1% formic acid, acetonitrile)

-

Rotary evaporator

Procedure:

-

Sample Pre-treatment: If the crude extract contains significant amounts of pigments or lipids, it may be necessary to pass it through a small column of activated carbon and perform a liquid-liquid extraction with a non-polar solvent like hexane.

-

Cation-Exchange Chromatography:

-

Equilibrate a column packed with a cation-exchange resin with deionized water.

-

Load the pre-treated extract onto the column. Amino acids will bind to the resin.

-

Wash the column with deionized water to remove neutral and anionic compounds.

-

Elute the amino acids with a solution of aqueous ammonia (e.g., 2 M).

-

Collect the eluate and evaporate to dryness under reduced pressure using a rotary evaporator.

-

-

Preparative HPLC:

-

Reconstitute the dried amino acid fraction in the initial mobile phase for HPLC.

-

Inject the sample onto a preparative HPLC column.

-

Develop a suitable gradient elution method to separate this compound from other amino acids. A common approach is a reverse-phase C18 column with a mobile phase gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.

-

Monitor the elution profile using a UV detector (if the compound has a chromophore or after derivatization) or by collecting fractions and analyzing them with a more specific method like mass spectrometry.

-

Collect the fractions corresponding to the peak of this compound.

-

Combine the relevant fractions and remove the solvent by evaporation to obtain the purified compound.

-

Quantitative Analysis by LC-MS/MS

This protocol describes the quantification of this compound in plant extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Materials:

-

Filtered plant extract (from Protocol 3.1)

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N-glutamic acid, if this compound-specific standard is unavailable)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 analytical column suitable for amino acid analysis

-

Mobile phase solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

Procedure:

-

Sample Preparation: Prepare a calibration curve by spiking known concentrations of the this compound analytical standard into a matrix solution (a pooled extract from a similar plant material to account for matrix effects). Add a fixed concentration of the internal standard to all calibration standards and unknown samples.

-

LC Separation:

-

Inject the samples onto the analytical column.

-

Use a gradient elution program to achieve chromatographic separation of this compound from other components in the extract. A typical gradient might start with a high aqueous phase percentage and ramp up the organic phase percentage over several minutes.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ion mode using ESI.

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and one or more specific product ions that are formed upon collision-induced dissociation.

-

Optimize the MRM transitions (precursor ion → product ion) and collision energies for both this compound and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of this compound and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analytical standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Metabolic and Signaling Pathways

(2S,4R)-4-Methylglutamic acid, also known by its code SYM 2081, is a pharmacologically active molecule that interacts with key components of the central nervous system. Its biosynthesis in plants and its effects on mammalian signaling pathways are of significant interest.

Biosynthesis of this compound in Peanuts

In germinating peanut seedlings, 4-methyleneglutamic acid is synthesized from the branched-chain amino acid leucine. While the complete enzymatic pathway is not fully elucidated, evidence suggests the involvement of a glyoxysomal oxidase system.

Caption: Proposed biosynthetic pathway of this compound from leucine in peanuts.

Signaling through Kainate Receptors

(2S,4R)-4-Methylglutamic acid (SYM 2081) is a potent and highly selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors.[6][7] It shows high affinity for receptors containing GluK1 and GluK2 subunits. Activation of presynaptic kainate receptors can modulate neurotransmitter release.

Caption: Modulation of presynaptic GABA release by (2S,4R)-4-methylglutamic acid via kainate receptor activation.

Inhibition of Excitatory Amino Acid Transporter 2 (EAAT2)

In addition to its agonist activity at kainate receptors, (2S,4R)-4-methylglutamic acid is a potent inhibitor of the glial glutamate transporter EAAT2.[8] EAAT2 plays a critical role in clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity. Inhibition of EAAT2 can lead to an accumulation of extracellular glutamate.

Caption: Inhibition of astrocytic glutamate uptake by (2S,4R)-4-methylglutamic acid.

References

- 1. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 2. journalijsra.com [journalijsra.com]

- 3. Free amino acid determination in whole peanut seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Development of a Method to Isolate Glutamic Acid from Foodstuffs for a Precise Determination of Their Stable Carbon Isotope Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of excitatory amino acid transporter-2 (EAAT2) and glutamate in neurodegeneration: opportunities for developing novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methylglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylglutamic acid is a derivative of the excitatory neurotransmitter glutamic acid. It exists as four distinct stereoisomers, each exhibiting unique biological activities and properties. This technical guide provides a comprehensive overview of this compound, with a particular focus on its CAS numbers, physicochemical properties, synthesis, and its significant role as a selective agonist for kainate receptors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Physicochemical Properties and CAS Numbers

This compound is an amino acid with the molecular formula C₆H₁₁NO₄ and a molecular weight of 161.16 g/mol [1]. The presence of two stereocenters at positions 2 and 4 gives rise to four stereoisomers. The general CAS number for this compound is 14561-55-8[1]. However, it is crucial to distinguish between the specific stereoisomers, as their biological activities differ significantly. The most potent and widely studied stereoisomer is (2S,4R)-4-Methylglutamic acid, a highly selective agonist for kainate receptors[2][3].

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (racemic) | 14561-55-8[1] | C₆H₁₁NO₄ | 161.16[1] |

| (2S,4R)-4-Methylglutamic acid | 31137-74-3[4] | C₆H₁₁NO₄ | 161.16[4] |

| (2S,4S)-4-Methylglutamic acid | Not readily available | C₆H₁₁NO₄ | 161.16 |

| (2R,4S)-4-Methylglutamic acid | Not readily available | C₆H₁₁NO₄ | 161.16 |

| (2R,4R)-4-Methylglutamic acid | Not readily available | C₆H₁₁NO₄ | 161.16 |

Experimental Protocols

Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound often starts from chiral precursors, such as pyroglutamic acid derivatives. The following is a generalized multi-step protocol for the synthesis of this compound, based on established chemical literature. This process involves the protection of functional groups, introduction of the methyl group at the 4-position, and subsequent deprotection and purification.

Step 1: Protection of L-Pyroglutamic Acid L-pyroglutamic acid is first protected at the nitrogen and carboxylic acid functional groups to prevent unwanted side reactions in subsequent steps. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amine and esterification for the carboxylic acid.

Step 2: Introduction of the 4-Methylene Group A 4-methylene group is introduced onto the protected pyroglutamate ring. This is often achieved through a three-step process that can be carried out in a single vessel, involving the formation of a 4-enamine intermediate, followed by hydrolysis and reduction.

Step 3: Ring Opening and Formation of Linear 4-Methylene Glutamic Acid The protected 4-methylene pyroglutamate is then subjected to hydrolysis with a strong base, such as lithium hydroxide, to open the lactam ring and form the linear N-protected 4-methylene glutamic acid derivative.

Step 4: Stereoselective Reduction of the Methylene Group The double bond of the 4-methylene group is stereoselectively reduced to introduce the methyl group with the desired stereochemistry at the 4-position. The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity.

Step 5: Deprotection and Purification Finally, the protecting groups are removed to yield the desired stereoisomer of this compound. The crude product is then purified using techniques such as ion-exchange chromatography or recrystallization to obtain the final product with high purity.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in various matrices can be achieved using High-Performance Liquid Chromatography (HPLC), often coupled with pre-column derivatization to enhance detection.

Sample Preparation:

-

For biological samples, deproteinization is typically the first step, which can be achieved by adding a precipitating agent like acetonitrile or perchloric acid, followed by centrifugation.

-

The supernatant is collected and can be subjected to further cleanup using solid-phase extraction (SPE) if necessary to remove interfering substances.

-

An internal standard is added to the sample for accurate quantification.

Derivatization:

-

Amino acids are often derivatized to improve their chromatographic properties and detection sensitivity. A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol, which reacts with primary amines to form fluorescent derivatives.

-

The sample is mixed with the derivatizing reagent and allowed to react for a specific time before injection into the HPLC system.

HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used for the separation of derivatized amino acids.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient is optimized to achieve good resolution of all amino acids of interest.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Detection: Fluorescence detection is used for OPA-derivatized amino acids, with excitation and emission wavelengths set appropriately for the specific derivative.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Biological Activity and Signaling Pathways

(2S,4R)-4-Methylglutamic acid is a potent and highly selective agonist of kainate receptors, a subtype of ionotropic glutamate receptors. These receptors are ligand-gated ion channels that mediate excitatory neurotransmission in the central nervous system[2][3][5]. Kainate receptors are composed of five different subunits: GluK1-5[5]. The activation of these receptors by agonists like (2S,4R)-4-Methylglutamic acid leads to the influx of cations, primarily Na⁺, resulting in neuronal depolarization.

The signaling cascade initiated by the activation of kainate receptors, particularly those containing the GluK2 subunit, can involve the scaffolding protein Post-Synaptic Density-95 (PSD-95). PSD-95 can link the receptor to downstream signaling molecules, including Mixed Lineage Kinases (MLKs), which in turn activate the c-Jun N-terminal Kinase (JNK) pathway. This pathway is implicated in various cellular processes, including neuronal plasticity and excitotoxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This compound, particularly the (2S,4R) stereoisomer, is a valuable pharmacological tool for studying the function of kainate receptors in the central nervous system. Its high selectivity makes it an important ligand for investigating the role of these receptors in synaptic transmission, plasticity, and various neurological disorders. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to produce and characterize this important compound for their specific research needs. Further investigation into the signaling pathways activated by this compound will continue to provide valuable insights into the complex roles of kainate receptors in brain function and disease.

References

- 1. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kainate receptor activation induces mixed lineage kinase-mediated cellular signaling cascades via post-synaptic density protein 95 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 2-substituted 4-methylene glutamic acids and their cyclopropyl analogues (Journal Article) | ETDEWEB [osti.gov]

A Technical Guide to the Physicochemical Properties of 4-Methylglutamic Acid

This technical guide provides a detailed overview of the molecular weight and key physicochemical properties of 4-Methylglutamic acid. It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound. This document includes a summary of its quantitative data, a detailed experimental protocol for molecular weight determination, and a workflow diagram for its characterization.

Core Physicochemical Data

This compound is a derivative of the non-essential amino acid glutamic acid, distinguished by a methyl group at the fourth carbon position.[1] This substitution gives rise to several stereoisomers, each with potentially unique biological activities. The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₄ | [1][2][3] |

| Average Molecular Weight | 161.16 g/mol | [1][2][3] |

| Monoisotopic Mass | 161.068807838 Da | [1][3] |

| IUPAC Name | 2-amino-4-methylpentanedioic acid | [1][3] |

| Synonyms | 4-Methylglutamate |

Biological Context and Significance

This compound has been identified as a compound with notable biological activity. For instance, the (2S,4R) stereoisomer is known to act as a kainate receptor agonist and an inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2).[2] Some isomers also function as excitatory amino acid agonists, highlighting their potential role in neuroscience research and as a basis for the development of novel therapeutic agents targeting glutamatergic signaling pathways.[3] The natural occurrence of this compound has been reported in species such as Lathyrus japonicus.[3]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The precise molecular weight of this compound can be experimentally determined using high-resolution mass spectrometry. The following protocol outlines a typical workflow using Electrospray Ionization-Time of Flight Mass Spectrometry (ESI-TOF-MS).

Objective: To accurately determine the monoisotopic mass of this compound.

Materials:

-

This compound sample (≥97% purity)[2]

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Calibrant solution (e.g., sodium formate)

-

High-resolution ESI-TOF mass spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of methanol and water.

-

From the stock solution, prepare a working solution of 1 µg/mL by diluting with the same solvent system.

-

To facilitate ionization, add formic acid to the working solution to a final concentration of 0.1% (v/v).

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer in the desired mass range (e.g., m/z 50-500) using the appropriate calibrant solution according to the manufacturer's instructions. This ensures high mass accuracy.

-

-

Sample Analysis:

-

Introduce the prepared sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

-

Acquire mass spectra in positive ionization mode. The carboxylic acid and amino groups of this compound allow for efficient protonation.

-

Set the key ESI source parameters as follows (these may need optimization):

-

Capillary voltage: 3.5 kV

-

Nebulizing gas pressure: 1.5 bar

-

Drying gas flow: 8 L/min

-

Drying gas temperature: 200 °C

-

-

Acquire data for a sufficient duration to obtain a high-quality averaged spectrum with good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

For this compound (C₆H₁₁NO₄), the expected monoisotopic mass is 161.0688 Da. The [M+H]⁺ ion should therefore be observed at m/z 162.0761.

-

Compare the experimentally measured m/z value with the theoretically calculated value. The mass accuracy should ideally be within 5 ppm.

-

Visualization of Experimental Workflow

The following diagram illustrates a comprehensive workflow for the characterization of this compound, from initial sample preparation to final structural confirmation.

Caption: Workflow for physicochemical characterization.

References

In-depth Technical Guide: 4-Methylglutamic Acid

IUPAC Name: 2-amino-4-methylpentanedioic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methylglutamic acid, a key molecule in neuroscience research. The guide details its chemical properties, synthesis, and biological activities, with a focus on its interactions with kainate receptors and excitatory amino acid transporters. Experimental protocols and quantitative data are presented to support further research and development.

Core Chemical and Physical Properties

This compound is a derivative of the excitatory neurotransmitter L-glutamic acid. The introduction of a methyl group at the 4-position confers selectivity for specific glutamate receptor subtypes. The stereochemistry at both the 2 and 4 positions is critical for its biological activity, with the (2S,4R) isomer, also known as SYM 2081, being the most potent and widely studied.

| Property | Value | Reference |

| IUPAC Name | 2-amino-4-methylpentanedioic acid | [1] |

| Molecular Formula | C₆H₁₁NO₄ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| CAS Number (for (2S,4R) isomer) | 31137-74-3 |

Biological Activity and Quantitative Data

(2S,4R)-4-Methylglutamic acid is a potent and selective agonist for kainate receptors and an inhibitor of the excitatory amino acid transporter 2 (EAAT2).[2]

Kainate Receptor Activity

(2S,4R)-4-methylglutamic acid exhibits high affinity for kainate receptors, particularly the GluK1 (formerly GluR5) and GluK2 (formerly GluR6) subunits. Its potency is comparable to that of kainic acid itself.

| Parameter | Receptor/System | Value |

| IC₅₀ (Inhibition of [³H]kainic acid binding) | Wild-type rat forebrain kainate receptors | ~32 nM |

| IC₅₀ (Inhibition of [³H]kainic acid binding) | Recombinant GluR6 kainate receptors | ~19 nM |

| EC₅₀ (Activation of inward currents) | Recombinant GluR6 kainate receptors | ~1.0 µM |

| IC₅₀ (Steady-state desensitization) | Recombinant GluR6 kainate receptors | 7.6 nM |

| IC₅₀ (Steady-state desensitization) | Native kainate receptors in dorsal root ganglion neurons | 11 nM |

| Selectivity | ~800-fold less potent at AMPA receptors | |

| Selectivity | ~200-fold less potent at NMDA receptors |

EAAT2 Inhibition

(2S,4R)-4-methylglutamic acid has been shown to inhibit glutamate uptake by the excitatory amino acid transporter 2 (EAAT2), which is primarily located on glial cells and is responsible for the majority of glutamate clearance from the synaptic cleft.[2]

Experimental Protocols

Synthesis of this compound

While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature, the general approach often involves stereoselective methods starting from chiral precursors. One patented method for a related compound, L-γ-methylene glutamic acid, involves the derivatization of pyroglutamic acid.[3] This process includes:

-

Protection: Protection of the nitrogen and carboxylic acid functional groups of a pyroglutamic acid derivative.

-

Derivatization: Addition of the desired methyl group at the 4-position through a series of stereocontrolled reactions.

-

Decyclization and Deprotection: Opening of the pyroglutamate ring to form the linear glutamic acid backbone, followed by the removal of protecting groups to yield the final product.

Kainate Receptor Binding Assay

This protocol is used to determine the binding affinity of this compound to kainate receptors.

-

Membrane Preparation: Isolate cell membranes from a tissue source rich in kainate receptors (e.g., rat forebrain) or from cells engineered to express specific kainate receptor subunits (e.g., HEK293 cells expressing GluK2).

-

Incubation: Incubate the prepared membranes with a radiolabeled ligand, such as [³H]-(2S,4R)-4-methylglutamic acid or [³H]kainic acid, in the presence of varying concentrations of unlabeled this compound.[4]

-

Separation: Separate the bound from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis.

Whole-Cell Electrophysiology for Kainate Receptor Activity

This technique measures the functional effects of this compound on kainate receptors.

-

Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing specific kainate receptor subunits.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

-

Drug Application: Apply known concentrations of (2S,4R)-4-methylglutamic acid to the cell using a rapid perfusion system.

-

Data Acquisition: Record the resulting ion currents flowing through the kainate receptors. This allows for the determination of the concentration that produces a half-maximal response (EC₅₀).[5]

-

Desensitization Protocol: To measure steady-state desensitization, pre-apply a low concentration of this compound before applying a higher, activating concentration of a kainate receptor agonist. The reduction in the response to the activating concentration indicates the degree of desensitization.[5]

EAAT2 Glutamate Uptake Assay

This assay quantifies the inhibitory effect of this compound on EAAT2-mediated glutamate transport.

-

Cell Preparation: Use primary astrocyte cultures or cell lines expressing EAAT2.

-

Incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Uptake Initiation: Initiate glutamate uptake by adding a known concentration of radiolabeled glutamate (e.g., [³H]L-glutamate).[2][6]

-

Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled glutamate.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the glutamate uptake (IC₅₀ value).

Signaling Pathways and Workflows

Kainate Receptor Signaling Pathway

(2S,4R)-4-methylglutamic acid, as a kainate receptor agonist, can trigger both ionotropic and metabotropic signaling cascades. The ionotropic action leads to direct cation influx and neuronal depolarization, while the metabotropic actions can modulate neurotransmitter release.

Caption: Kainate receptor signaling activated by this compound.

EAAT2 Inhibition Workflow

By inhibiting EAAT2, this compound can lead to an increase in the extracellular concentration of glutamate, which can have significant downstream effects on neuronal signaling and excitotoxicity.

References

- 1. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 'glial' glutamate transporter, EAAT2 (Glt-1) accounts for high affinity glutamate uptake into adult rodent nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]